1-Methyl-5-methylsulfanylpyrazole-4-carbaldehyde
Description
Properties
IUPAC Name |
1-methyl-5-methylsulfanylpyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-8-6(10-2)5(4-9)3-7-8/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRAPWBBNOBERV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C=O)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Dicarbonyl Cyclization
A common approach involves reacting methylhydrazine with a 1,3-diketone or its equivalent. For example, dimethyl malonate serves as a versatile precursor. In the presence of formamide compounds (e.g., DMF) and alkylating agents (e.g., dimethyl sulfate), dimethyl malonate undergoes condensation to form intermediates with masked aldehyde functionalities. Subsequent cyclization with methylhydrazine yields 1-methylpyrazole derivatives. The methylsulfanyl group is introduced via nucleophilic substitution or thiolation at position 5 using methyl disulfide or methanethiol.
Regioselective Thiolation
Post-cyclization thiolation ensures precise placement of the methylsulfanyl group. For instance, 1-methylpyrazole-4-carbaldehyde is treated with methanesulfenyl chloride in the presence of a base, yielding the 5-methylsulfanyl derivative. This method achieves >80% regioselectivity when conducted at 0–5°C.
Palladium-Catalyzed Cross-Coupling for Aldehyde Functionalization
The carbaldehyde group at position 4 is often introduced via Pd-mediated reactions.
Suzuki-Miyaura Coupling
Pyrazole triflates or halides serve as electrophilic partners in cross-coupling reactions. For example, 1-methyl-5-methylsulfanylpyrazole-4-triflate reacts with formylboronic acid under Pd(PPh₃)₄ catalysis to install the aldehyde group. Key conditions include:
Vilsmeier-Haack Formylation
Direct formylation of 1-methyl-5-methylsulfanylpyrazole is achieved using the Vilsmeier reagent (POCl₃/DMF). The reaction proceeds via electrophilic aromatic substitution, with DMF acting as the formylating agent. Optimal conditions include:
Functional Group Interconversion Strategies
Oxidation of Hydroxymethyl Intermediates
A hydroxymethyl group at position 4 is oxidized to the aldehyde using MnO₂ or Dess-Martin periodinane. For example:
Reduction of Nitriles
Nitrile groups at position 4 are selectively reduced to aldehydes using DIBAL-H. This method avoids over-reduction to alcohols:
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Isomer Control
The primary challenge lies in suppressing 1-methyl-4-methylsulfanyl isomer formation. Using bulky bases (e.g., LDA) during thiolation minimizes steric interference, enhancing 5-position selectivity.
Catalyst Efficiency
Pd-catalyzed methods benefit from ligand optimization. Bidentate ligands (e.g., dppf) improve coupling efficiency, reducing catalyst loading to 2 mol% while maintaining yields >70%.
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance cyclocondensation rates but may promote side reactions. Mixed solvent systems (e.g., DMF/H₂O) balance reactivity and selectivity.
Chemical Reactions Analysis
1-Methyl-5-methylsulfanylpyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol or other reduced forms.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-5-methylsulfanylpyrazole-4-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-Methyl-5-methylsulfanylpyrazole-4-carbaldehyde exerts its effects is primarily through its interaction with specific molecular targets. The carbaldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The methylsulfanyl group may also participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
The following analysis compares 1-methyl-5-methylsulfanylpyrazole-4-carbaldehyde with analogous pyrazole-4-carbaldehyde derivatives, focusing on substituent effects, physicochemical properties, and applications.
Substituent Variations and Electronic Effects
Table 1: Key Substituents and Their Electronic Influence
Key Observations :
Physicochemical and Spectroscopic Properties
Table 2: Comparative Physicochemical Data (Inferred from Studies)
Research Findings :
- Crystallography : Structural studies (e.g., SHELX-refined data) confirm planar geometry in pyrazole rings and intermolecular interactions (e.g., hydrogen bonding involving CHO groups) .
- Conformational Stability: Computational studies (B3LYP) on 5-amino derivatives reveal that NH₂ and CHO groups adopt coplanar orientations to maximize resonance stabilization .
Biological Activity
1-Methyl-5-methylsulfanylpyrazole-4-carbaldehyde is a pyrazole derivative notable for its unique structural features, including a methyl group, a methylsulfanyl group, and a carbaldehyde group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications.
The compound exhibits several chemical properties that contribute to its biological activity. Its mechanism of action primarily involves the interaction of the carbaldehyde group with nucleophilic sites on proteins, leading to covalent modifications that can alter protein function. The methylsulfanyl group may also participate in redox reactions, influencing various cellular processes.
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents. The compound's structure allows it to disrupt microbial cell membranes or inhibit vital metabolic pathways.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through various experimental models. Studies have shown that it can significantly reduce inflammation markers in animal models, such as carrageenan-induced paw edema and formalin-induced pain tests. The compound appears to inhibit the activity of pro-inflammatory cytokines like TNF-α and enzymes such as myeloperoxidase (MPO) involved in inflammatory responses .
Research Findings
A recent study highlighted the synthesis of new pyrazole derivatives, including this compound, which were evaluated for their pharmacological properties. The findings indicated that these derivatives exhibited significant anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). Specifically, dosages of 280 µmol/kg showed substantial reductions in pain behaviors and edema formation in tested models .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is useful to compare it with other pyrazole derivatives:
| Compound Name | Position of Methylsulfanyl Group | Biological Activity |
|---|---|---|
| 1-Methyl-3-methylsulfanylpyrazole-4-carbaldehyde | 3rd | Moderate anti-inflammatory effects |
| 1-Methyl-5-ethylsulfanylpyrazole-4-carbaldehyde | 5th | Enhanced antimicrobial properties |
| 1-Methyl-5-methylsulfanylpyrazole-3-carbaldehyde | 3rd | Lower anti-inflammatory activity |
This table illustrates that while there are similarities among these compounds, variations in the position and type of substituents significantly influence their biological activities.
Case Studies
Several case studies have documented the therapeutic potential of pyrazole derivatives. For instance, one study focused on the analgesic effects of synthesized pyrazole compounds in animal models. The results indicated that compounds similar to this compound exhibited strong analgesic properties, outperforming traditional analgesics at certain dosages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
